molecular formula C15H20BNO5 B1420488 (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid CAS No. 1150114-74-1

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1420488
CAS No.: 1150114-74-1
M. Wt: 305.14 g/mol
InChI Key: IXWDVUCXVFXXEN-UHFFFAOYSA-N
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Description

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H20BNO5. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with (3-(ethoxycarbonyl)piperidine-1-carbonyl) chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential as a protease inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in its potential use as a protease inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the piperidine and ethoxycarbonyl groups, making it less complex.

    (4-(3-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic ester: An ester derivative with different reactivity.

Uniqueness

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a piperidine ring and an ethoxycarbonyl group. This structure imparts specific reactivity and potential biological activity that is not observed in simpler boronic acids or their derivatives.

Properties

IUPAC Name

[4-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDVUCXVFXXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674864
Record name {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-74-1
Record name {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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